
4-(Bromomethyl)-2-(trifluoromethyl)pyridine
Overview
Description
“4-(Bromomethyl)-2-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3BrF3N·HBr . It has a molecular weight of 306.91 . It is a solid substance with a melting point between 96-101 °C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBr.FC(F)(F)c1cc(Br)ccn1 . Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point between 96-101 °C . It is soluble in water .Scientific Research Applications
Metal-Binding Ligand Synthesis
The compound 4-(Bromomethyl)-2-(trifluoromethyl)pyridine has been utilized in the synthesis of complex ligands. For instance, Tovee et al. (2010) demonstrated its reaction with dipicolylamine to yield a compound with both dipyrazolylpyridine and dipicolylamine metal-binding domains. This ligand, when treated with palladium or platinum, forms compounds that bind metal ions, showing potential in developing metal-based complexes for various applications (Tovee et al., 2010).
Spectroscopic and Antimicrobial Studies
Spectroscopic analysis of similar trifluoromethyl-substituted pyridines has been conducted, providing insights into their structural and electronic properties. For example, Vural and Kara (2017) employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to characterize 5-Bromo-2-(trifluoromethyl)pyridine. They also investigated its antimicrobial activities, highlighting its potential use in medical research (Vural & Kara, 2017).
Polymer Synthesis
Monmoton et al. (2008) studied the polymerization of 4-bromomethylpyridine, revealing its potential in the development of new polymers. Their research focused on the reaction mechanisms and properties of the resulting polymers, contributing to the field of material science (Monmoton et al., 2008).
Ligand Synthesis for Metal Ion Coordination
Vermonden et al. (2003) synthesized various 4-functionalized pyridine-based ligands, demonstrating the versatility of pyridine derivatives in forming terdendate ligands for metal ions. This work contributes to the understanding of metal-ligand interactions in coordination chemistry (Vermonden et al., 2003).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, including trifluoromethyl-substituted pyridines, has been a focus of study. For example, Cottet and Schlosser (2002) extended methods for the preparation of trifluoromethyl-substituted benzenes to the pyridine series, highlighting the adaptability of these methods to different aromatic systems (Cottet & Schlosser, 2002).
Photoluminescent and Magnetic Properties
Alexandropoulos et al. (2011) explored the use of a related compound, 2-(hydroxymethyl)pyridine, in lanthanide chemistry, leading to clusters with unique photoluminescent and magnetic properties. This research opens new avenues in the development of materials with dual physical properties (Alexandropoulos et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTBXNAMQSCYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696103 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227585-56-9 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




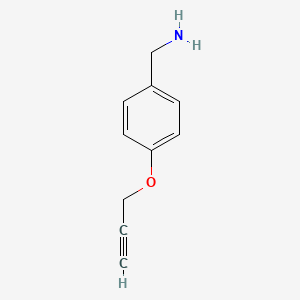
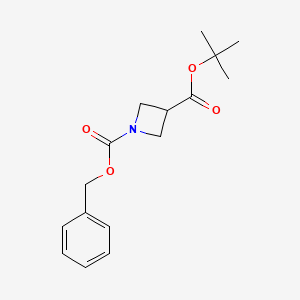
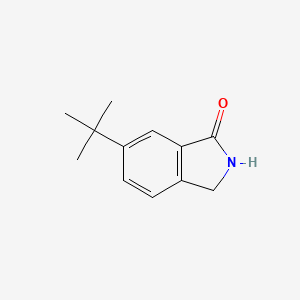
![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)
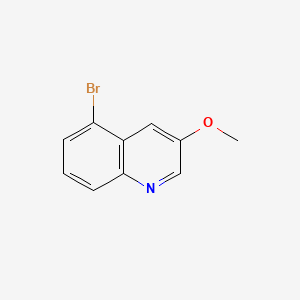

![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)

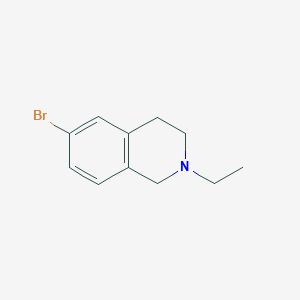
![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)


